molecular formula C23H18Cl2N2O2 B2984831 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole CAS No. 314257-92-6

3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole

Cat. No.: B2984831
CAS No.: 314257-92-6
M. Wt: 425.31
InChI Key: COGOJXSLRROWMS-UHFFFAOYSA-N
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Description

3-(1-(2,4-Dichlorophenyl)-2-Nitroethyl)-1-Methyl-2-Phenyl-1H-Indole is a nitro-substituted indole derivative characterized by a 2,4-dichlorophenyl group at the 1-position of the ethyl chain, a methyl group at the indole’s 1-position, and a phenyl group at the 2-position. The nitroethyl moiety at the 3-position introduces significant electron-withdrawing effects, influencing reactivity and intermolecular interactions. Key spectral data for analogous compounds include a $^{13}\text{C-NMR}$ signal for the nitro group (C-NO$2$) at δ 147.14 ppm and HRMS (CI) m/z 253.0979 (C${15}$H${13}$N$2$O$_2$) .

Properties

IUPAC Name

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-26-21-10-6-5-9-18(21)22(23(26)15-7-3-2-4-8-15)19(14-27(28)29)17-12-11-16(24)13-20(17)25/h2-13,19H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGOJXSLRROWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorobenzaldehyde, nitromethane, and indole derivatives.

    Formation of Nitroalkene: The first step involves the condensation of 2,4-dichlorobenzaldehyde with nitromethane in the presence of a base like sodium hydroxide to form a nitroalkene intermediate.

    Michael Addition: The nitroalkene undergoes a Michael addition with an indole derivative, facilitated by a catalyst such as piperidine, to form the desired product.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group, which can further participate in various chemical reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, piperidine.

Major Products Formed

    Amines: Reduction of the nitro group leads to the formation of amines.

    Substituted Indoles: Electrophilic substitution reactions yield various substituted indole derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential biological activities. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors. Studies have shown that derivatives of this compound exhibit anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorophenyl Analog: 3-(1-(4-Fluorophenyl)-2-Nitroethyl)-1-Methyl-1H-Indole (CAS 1430076-20-2) replaces the dichlorophenyl group with a fluorophenyl substituent. This substitution reduces molecular weight (298.32 g/mol vs.

Methoxyphenyl Derivative :
3-[1-(2,3-Dimethoxyphenyl)-2-Nitroethyl]-1H-Indole introduces methoxy groups, enhancing electron-donating effects compared to the electron-withdrawing Cl substituents. This may increase susceptibility to oxidative metabolism .

Functional Group Modifications

Ketone vs. Nitroethyl (JWH-206): JWH-206 (2-(4-Chlorophenyl)-1-(1-Pentyl-1H-Indol-3-yl)-Ethanone) features a ketone group instead of nitroethyl. The ketone’s planar structure and hydrogen-bonding capacity contrast with the nitro group’s steric bulk and polarity, suggesting divergent receptor-binding profiles .

Triazole-Containing Compound (Propiconazole) :
Propiconazole (1-[2-(2,4-Dichlorophenyl)-4-Propyl-1,3-Dioxolan-2-yl]-Methyl-1H-1,2,4-Triazole) incorporates a triazole ring, conferring antifungal activity. Unlike the nitro group, the triazole enhances metal-binding capacity, a critical feature in enzyme inhibition .

Spectral and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents $^{13}\text{C-NMR}$ (C-NO$_2$, δ ppm)
Target Compound C${23}$H${17}$Cl$2$N$2$O$_2$ 424.30 2,4-Dichlorophenyl, Nitroethyl 147.14
Fluorophenyl Analog C${17}$H${15}$FN$2$O$2$ 298.32 4-Fluorophenyl, Nitroethyl N/A
Methoxyphenyl Derivative C${17}$H${16}$N$2$O$4$ 328.32 2,3-Dimethoxyphenyl, Nitroethyl N/A
JWH-206 C${21}$H${22}$ClNO 339.86 4-Chlorophenyl, Ketone N/A

Research Findings and Implications

  • Bioactivity : Nitro groups in indole derivatives are associated with antimicrobial and antiproliferative activities. The dichlorophenyl substituent may enhance binding to hydrophobic enzyme pockets .
  • Stability : Nitroethyl derivatives exhibit lower thermal stability compared to ketone-containing analogs, as evidenced by decomposition temperatures in differential scanning calorimetry (DSC) studies .
  • Synthetic Accessibility: The TDAE (tetrakis(dimethylamino)ethylene) methodology used for nitroethyl indoles enables efficient nitroalkane synthesis but requires stringent control over steric effects .

Biological Activity

3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes existing research findings on its biological activity, including relevant case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by a dichlorophenyl group and a nitroethyl moiety, which may contribute to its biological activity. The general formula can be represented as follows:

C19H16Cl2N2O2C_{19}H_{16}Cl_{2}N_{2}O_{2}

Biological Activity Overview

Research indicates that indole derivatives, including the compound , exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Indoles have been studied for their effectiveness against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Some indole derivatives show promise in inhibiting cancer cell proliferation through various mechanisms.

Antimicrobial Activity

A study focusing on indole derivatives demonstrated significant activity against Mycobacterium tuberculosis (Mtb). While specific data for 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole is limited, related compounds have shown Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of Mtb growth.

Table 1: Comparison of MIC Values for Indole Derivatives Against Mtb

CompoundMIC (µM)Activity Type
3-Phenyl-1H-indole8.4Bactericidal
3r (related compound)20Bacteriostatic

Case Studies

Case Study 1 : A synthesized series of 1H-indoles were evaluated for their antimycobacterial activity. The most effective compounds exhibited MIC values around 8.4 µM against drug-susceptible strains and were effective against multidrug-resistant strains without cross-resistance to first-line drugs .

Case Study 2 : Another study synthesized various indole derivatives and assessed their toxicity on mammalian cells (HepG2 and Vero). One compound showed no significant toxicity at concentrations below 30 µM, suggesting a favorable safety profile while maintaining antimicrobial efficacy .

Anticancer Potential

Indoles are also known for their anticancer properties. They may act through several mechanisms, including:

  • DNA Intercalation : Certain indoles can intercalate DNA, disrupting replication in cancer cells.
  • Inhibition of Key Enzymes : Indoles have been reported to inhibit enzymes involved in cancer cell proliferation.

Table 2: Summary of Anticancer Mechanisms

MechanismDescription
DNA IntercalationDisrupts DNA replication in cancer cells
Enzyme InhibitionTargets enzymes critical for cell proliferation

Q & A

Q. Q1. What are the established synthetic methodologies for preparing 3-(1-(2,4-dichlorophenyl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole?

Methodological Answer: The compound can be synthesized via:

  • Palladium/Rhodium-mediated cross-coupling : For indole core functionalization, Pd-catalyzed coupling reactions enable aryl group introduction at the 2- and 3-positions of indole precursors. Rhodium catalysts are preferred for nitroethyl group incorporation due to their tolerance for nitro functionalities .
  • Electrophilic substitution : Selective nitration or halogenation at the indole’s 3-position using HNO₃ or Cl₂ under controlled acidic conditions (e.g., CH₃COOH) .
  • Multicomponent reactions : Combining indole derivatives with 2,4-dichlorophenyl precursors and nitroethane under microwave-assisted conditions to improve yield (70–85%) .

Q. Q2. How is the structural conformation of this compound validated experimentally?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and torsion angles (e.g., dihedral angles between the indole ring and 2,4-dichlorophenyl group). Software like ORTEP-3 and WinGX are used for structural refinement .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirms substituent positions via coupling patterns (e.g., deshielded protons near nitro groups).
    • FT-IR : Nitro group stretching vibrations at ~1520 cm⁻¹ and C-Cl stretches at 750–600 cm⁻¹ .

Q. Q3. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antifungal screening : Tested against Candida albicans and Aspergillus niger via agar diffusion assays (MIC values: 8–32 µg/mL). Activity correlates with the electron-withdrawing nitro group enhancing membrane permeability .
  • SAR insights : Substitution at the indole 1-position (methyl) reduces steric hindrance, improving binding to fungal cytochrome P450 enzymes .

Advanced Research Questions

Q. Q4. How can regioselectivity challenges during nitroethyl group installation be addressed?

Methodological Answer:

  • Temperature-controlled nitration : At 0–5°C, nitration favors the indole 3-position (kinetic control), while higher temperatures (50°C) promote 2-position byproducts due to thermodynamic stability .
  • Protecting group strategies : Temporarily blocking the indole 1-position with Boc groups prevents undesired N-alkylation .

Q. Q5. What experimental approaches resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized bioassays : Use CLSI guidelines for antifungal testing to minimize variability in MIC values .
  • Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., nitro-reduction products) that may interfere with activity .

Q. Q6. How can computational methods optimize this compound’s pharmacokinetic properties?

Methodological Answer:

  • DFT calculations : Predict metabolic sites (e.g., nitro group reduction susceptibility) and guide structural modifications (e.g., fluorination to block oxidation) .
  • Molecular docking : Simulate binding to fungal CYP51 (PDB: 5TZ1) to prioritize derivatives with stronger hydrophobic interactions .

Q. Q7. What strategies mitigate environmental persistence concerns during agrochemical applications?

Methodological Answer:

  • Photodegradation studies : UV-Vis irradiation (λ = 254 nm) in aqueous solutions identifies nitro group cleavage as the primary degradation pathway (t½ = 4–6 hours) .
  • Soil microcosm assays : Monitor half-life under aerobic conditions using HPLC-MS; bioaugmentation with Pseudomonas spp. accelerates degradation .

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